

A Comprehensive Pharmacological Profile of PF-05089771: A Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05089771 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with inherited pain disorders such as primary erythromelalgia. PF-05089771 was developed by Pfizer as a potential analgesic. Despite promising preclinical data, its clinical development was ultimately discontinued.[3] This technical guide provides a detailed overview of the pharmacological profile of PF-05089771, summarizing key preclinical and clinical findings.

Mechanism of Action

PF-05089771 exhibits a state-dependent inhibition of Nav1.7, showing significantly higher potency for the inactivated state of the channel compared to the resting state.[3][4][5] This mechanism involves binding to the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[4] By stabilizing the channel in a non-conducting, inactivated conformation, PF-05089771 reduces neuronal excitability.[3][4] The onset of the block is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[4] Interestingly, the inhibition by PF-05089771 is equivalent for both fast and slow inactivated states of the Nav1.7 channel.[4]



Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of PF-05089771 against various voltage-gated sodium channel subtypes across different species.

Table 1: In Vitro Potency (IC50) of PF-05089771 against Nav1.7 Orthologs

Species	Nav1.7 IC50 (nM)
Human	11[2][6]
Mouse	8[6]
Rat	171[6]
Dog	13[2]
Cynomolgus Monkey	12[2]

Table 2: State-Dependent Inhibition of Human Nav1.7 by PF-05089771

Channel State	hNav1.7 IC50 (nM)	Fold Difference
Resting	10,000	~909
Half-Inactivated	11[7]	

Table 3: Selectivity Profile of PF-05089771 against Human Nav Channel Subtypes (Half-Inactivation Protocol)



Nav Channel Subtype	IC50 (μM)	Fold Selectivity vs. hNav1.7
hNav1.1	0.85[6]	77
hNav1.2	0.11[6]	10
hNav1.3	11[6]	1000
hNav1.4	10[6]	909
hNav1.5	>10[2]	>909
hNav1.6	0.16[6]	15
hNav1.8	>10[2]	>909

Experimental Protocols In Vitro Electrophysiology: Automated Patch Clamp

The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-05089771 on various Nav channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human, mouse, rat, dog, or cynomolgus monkey Nav1.7 channel, or other human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.8).

Apparatus: PatchXpress 7000A automated patch clamp system.

Solutions:

- External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 135 CsF, 5 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.



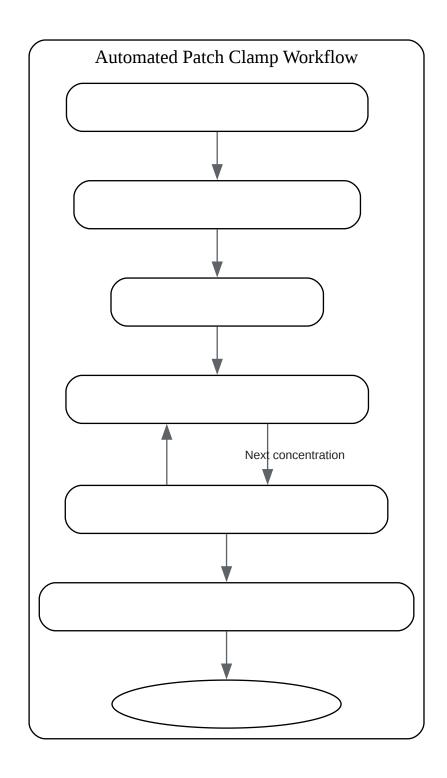
Voltage Protocols:

- Resting State Protocol: From a holding potential of -120 mV, channels were activated by a 20 ms step to 0 mV.
- Half-Inactivated State Protocol: From a holding potential of -120 mV, a 500 ms prepulse to the empirically determined half-inactivation potential for each channel subtype was applied, followed by a 20 ms test pulse to 0 mV.

Procedure:

- Cells were cultured and prepared for automated patch clamp recording.
- Whole-cell voltage-clamp recordings were established.
- Stable baseline currents were recorded in the external solution.
- PF-05089771 was applied at increasing concentrations.
- The peak sodium current was measured at each concentration after steady-state block was achieved.
- Concentration-response curves were generated and fitted with the Hill equation to determine IC50 values.





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Automated Patch Clamp Experimental Workflow.

In Vivo Analgesia Model: Formalin Test







The formalin test is a widely used preclinical model to assess the efficacy of analgesics against both acute and tonic pain.

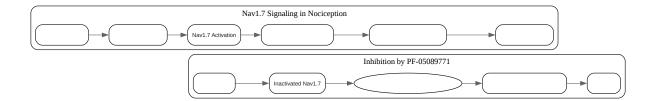
Objective: To evaluate the analgesic effect of PF-05089771 in a rodent model of inflammatory pain.

Animals: Male ICR mice.

Procedure:

- Mice were habituated to the testing environment.
- PF-05089771 or vehicle was administered, typically via intraperitoneal injection, 30 minutes prior to the formalin injection.
- A dilute solution of formalin (e.g., 1.5%) was injected into the plantar surface of one hind paw.
- The amount of time the animal spent licking or biting the injected paw was recorded in two phases:
 - Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
 - Phase 2 (Late Phase): 15-45 minutes post-injection, reflecting inflammatory pain.
- The total time spent licking or biting in each phase was compared between drug-treated and vehicle-treated groups.





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- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of PF-05089771: A Selective Nav1.7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609952#pharmacological-profile-of-pf-05089771]



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